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Compound of Interest

Compound Name: 6-Bromo-5-methylpyridin-3-ol

Cat. No.: B1517655 Get Quote

Technical Support Center: 6-Bromo-5-
methylpyridin-3-ol
A Guide to Improving Regioselectivity in Synthetic Transformations

Welcome to the technical support center for 6-Bromo-5-methylpyridin-3-ol. This guide is

designed for researchers, medicinal chemists, and process development scientists who utilize

this versatile building block. We will explore the nuanced reactivity of this molecule and provide

actionable strategies, troubleshooting guides, and detailed protocols to help you achieve

desired regiochemical outcomes in your reactions.

Section 1: Understanding the Electronic Landscape
of 6-Bromo-5-methylpyridin-3-ol
Controlling the regioselectivity of any reaction begins with a deep understanding of the

substrate's electronic and steric properties. 6-Bromo-5-methylpyridin-3-ol presents a

fascinating case where the interplay of multiple substituents on an electron-deficient pyridine

ring dictates its reactivity.

The pyridine nitrogen itself is electron-withdrawing, which deactivates the ring towards

electrophilic attack, particularly at the C2, C4, and C6 positions, while simultaneously activating

these same positions for nucleophilic attack.[1][2] The regiochemical outcomes are further

modulated by three key substituents:
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Hydroxyl Group (-OH) at C3: As a substituent, the hydroxyl group is a powerful activator for

electrophilic aromatic substitution (EAS) due to its ability to donate electron density via

resonance (+M effect). It strongly directs incoming electrophiles to its ortho (C2, C4) and

para (C6) positions.[3]

Methyl Group (-CH₃) at C5: This is a weak electron-donating group through an inductive

effect (+I), providing mild activation and ortho, para-directing influence (to C4, C6).

Bromo Group (-Br) at C6: Halogens exhibit a dual nature. They are deactivating due to their

strong inductive electron withdrawal (-I effect) but are ortho, para-directing because their

lone pairs can participate in resonance (+M effect).[1][3] The C-Br bond also serves as a key

handle for cross-coupling reactions.

The combined influence of these groups creates a complex reactivity map. The hydroxyl group

is the most powerful activating group and will generally dominate the directing effects in

electrophilic substitution reactions.

Frequently Asked Questions: Core Reactivity
Question: Which positions are most susceptible to electrophilic vs. nucleophilic attack?

Answer: This is the central question for controlling regioselectivity. Here’s a summary:
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Position
Electrophilic Attack
(EAS)

Nucleophilic Attack
(SNAr) / Cross-
Coupling

Rationale

C2 Favored Possible (if activated)

Strongly activated by

the C3-OH group.

Less sterically

hindered than C4.

C4 Favored Possible (if activated)

Strongly activated by

the C3-OH group and

weakly by the C5-CH₃

group. Sterically

hindered by the

adjacent methyl

group.

C6
Blocked / Highly

Favorable
Highly Favorable

Blocked for EAS by

the bromine atom.

The C-Br bond is the

primary site for

nucleophilic

displacement and

palladium-catalyzed

cross-coupling

reactions, activated by

the ring nitrogen.[4][5]

Below is a diagram illustrating the dominant electronic influences on the ring.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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